4-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide
Description
This compound features a complex quinazoline-based scaffold with a [1,3]dioxolo[4,5-g]quinazolin-8-one core, substituted at position 6 with a sulfanyl-linked carbamoylmethyl group bound to a 3-methoxyphenyl moiety. The N-[(4-methoxyphenyl)methyl]butanamide chain at position 7 further enhances its structural diversity (Figure 1, ). Its molecular formula is C₃₀H₃₁N₅O₇S, with a molecular weight of 621.67 g/mol. Key structural determinants include:
- Methoxyphenyl substituents: Influence solubility and target binding via hydrophobic and hydrogen-bonding interactions.
- Sulfanyl-carbamoylmethyl linkage: May contribute to redox activity or metal chelation .
This compound’s bioactivity is hypothesized to involve kinase or epigenetic modulation, given structural parallels to known quinazoline-based inhibitors (e.g., EGFR or HDAC targets) .
Properties
IUPAC Name |
4-[6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O7S/c1-38-21-10-8-19(9-11-21)16-31-27(35)7-4-12-34-29(37)23-14-25-26(41-18-40-25)15-24(23)33-30(34)42-17-28(36)32-20-5-3-6-22(13-20)39-2/h3,5-6,8-11,13-15H,4,7,12,16-18H2,1-2H3,(H,31,35)(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPVVYVUPQODMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NC5=CC(=CC=C5)OC)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide , often referred to as a quinazolinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 458.6 g/mol. The IUPAC name reflects its complex structure, which includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O4S2 |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | VYMODJNACFGHQN-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Quinazolinone Core : Utilizing starting materials such as substituted phenyl compounds and appropriate reagents to construct the quinazolinone framework.
- Functional Group Modifications : Introduction of sulfanyl and carbamoyl groups through nucleophilic substitution reactions.
- Final Assembly : Coupling reactions to attach the methoxyphenyl and butanamide moieties.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), disrupting bacterial cell wall synthesis .
Anticancer Activity
Preliminary data suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of kinase pathways. For instance, it has shown selective inhibition against a panel of kinases associated with tumor growth .
Anti-inflammatory Effects
The compound's structure allows it to interact with inflammatory pathways, potentially reducing pro-inflammatory cytokine levels. This effect is crucial in diseases characterized by chronic inflammation .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways that promote cancer cell proliferation.
- Receptor Binding : It has been suggested that the compound interacts with various receptors involved in inflammatory responses, thereby altering their activity and reducing inflammation.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of various quinazolinone derivatives against MRSA. The tested compound demonstrated a synergistic effect when combined with beta-lactam antibiotics, enhancing their bactericidal activity .
- Anticancer Screening : In a screening of 16 new quinazoline derivatives against nine cancer cell lines, the tested compound showed promising anti-proliferative effects with IC50 values indicating significant potency against certain types of cancer .
- Inflammation Model : In vivo studies using animal models of inflammation revealed that the compound significantly reduced swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Overview
The compound 4-[6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide , with the molecular formula and a molecular weight of 590.65 g/mol, is a novel chemical entity that has garnered attention for its potential applications in medicinal chemistry and pharmacology. Its unique structure suggests a variety of biological activities that can be explored for therapeutic purposes.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The compound may share similar bioactive characteristics due to its structural analogies with other quinazolinones. Studies have shown that modifications in the phenyl groups can enhance antimicrobial efficacy against various bacterial strains .
Anticancer Potential
Compounds containing quinazolinone structures have been investigated for their anticancer activities. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be evaluated for similar properties. Research has pointed to the potential of such compounds in inhibiting tumor growth and inducing apoptosis in cancer cells .
Case Studies and Experimental Findings
- Antimicrobial Testing : A study evaluating various substituted quinazolinones found that certain modifications significantly increased antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of methoxy groups was particularly noted to enhance this activity .
- Cytotoxicity Assays : In vitro assays have shown that related compounds exhibit selective cytotoxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure of this compound suggests it may similarly affect these cell lines .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Implications
- Scaffold optimization : The quinazoline-dioxolo core is a versatile platform for designing kinase or epigenetic inhibitors. Substitution at position 6 (sulfanyl vs. ether) modulates redox activity and target engagement .
- Similarity-driven discovery : Tc > 0.7 and bioactivity clustering efficiently prioritize analogs with conserved mechanisms, as demonstrated in HDAC and GSK3β inhibitor studies .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Basic Research Question
Methodological Answer :
Synthesis optimization requires a multi-step approach:
- Stepwise Functional Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive sites (e.g., carbamoyl or sulfanyl groups) during coupling reactions, as demonstrated in analogous quinazoline derivatives .
- Computational Screening : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction conditions (solvent, temperature, catalyst) for key steps like the formation of the dioxoloquinazoline core .
- Real-Time Monitoring : Integrate HPLC-MS to track intermediate stability and adjust reaction parameters dynamically, reducing side-product formation .
What advanced techniques are recommended for resolving structural ambiguities in this compound?
Basic Research Question
Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry of the dioxolo[4,5-g]quinazoline core using single-crystal XRD, as structural coordinates for similar compounds are critical for validating bond angles and torsion .
- Multidimensional NMR : Combine - HSQC and NOESY to confirm spatial proximity of methoxyphenyl and butanamide substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against computational predictions (e.g., Gaussian 16 software) .
How can contradictory data on the compound’s reactivity be systematically addressed?
Advanced Research Question
Methodological Answer :
- Triangulation Approach : Cross-validate results using independent methods (e.g., kinetic studies via UV-Vis spectroscopy vs. computational reaction path analysis) .
- Error Source Analysis : Investigate solvent polarity effects on sulfanyl group reactivity using COSMO-RS simulations, as solvent choice can drastically alter nucleophilic substitution outcomes .
- Peer Validation : Replicate experiments in collaborative labs to isolate instrument- or protocol-specific biases .
What computational strategies are effective for predicting the compound’s biological targets?
Advanced Research Question
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB), focusing on quinazoline-binding enzymes like tyrosine kinases .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, particularly for the methoxyphenyl-carbamoyl motif’s interaction with hydrophobic pockets .
- Machine Learning : Train models on PubChem BioAssay data to predict off-target effects, leveraging datasets from structurally related spiro compounds .
How can researchers design experiments to elucidate the compound’s metabolic stability?
Advanced Research Question
Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate the compound with primary hepatocytes and analyze metabolites via LC-QTOF-MS, focusing on sulfanyl oxidation and amide hydrolysis pathways .
- CYP450 Inhibition Screening : Use fluorogenic substrates in human liver microsomes to identify cytochrome P450 interactions, with IC determination for high-risk isoforms (e.g., CYP3A4) .
- Computational ADMET : Predict metabolic hotspots with ADMET Predictor™ or SwissADME, prioritizing labile sites for isotopic labeling (e.g., -tagged butanamide) .
What strategies mitigate challenges in solubility and formulation for in vivo studies?
Advanced Research Question
Methodological Answer :
- Co-Solvent Screening : Test binary mixtures (e.g., PEG-400 + water) using phase diagrams generated in COMSOL Multiphysics to optimize solubility without precipitation .
- Nanoparticle Encapsulation : Use microfluidics to prepare PLGA nanoparticles, characterizing encapsulation efficiency via dialysis and MALDI-TOF .
- Solid Dispersion : Employ hot-melt extrusion with HPMCAS to enhance dissolution rates, validated by powder XRD and dissolution testing per USP guidelines .
How can AI-driven platforms enhance the compound’s SAR (Structure-Activity Relationship) analysis?
Advanced Research Question
Methodological Answer :
- Generative Models : Use REINVENT or ChemBERTa to design analogs with modified methoxyphenyl or dioxolo groups, prioritizing synthetic feasibility via Pistachio’s retrosynthesis module .
- High-Throughput Virtual Screening (HTVS) : Deploy AlphaFold-predicted protein structures in virtual screens to identify novel targets, validated by SPR binding assays .
- Data Fusion : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data with chemical descriptors in KNIME workflows to uncover non-canonical SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
